Thiodigalactoside

Galectin inhibition Carbohydrate recognition domain Binding affinity

Thiodigalactoside (TDG) is the preferred non-metabolizable galectin inhibitor for reproducible competitive binding assays. Its thioglycosidic linkage resists glycosidase hydrolysis, ensuring stable inhibitor concentration in SPR/ITC/FP assays and in vivo models. Crystallographically validated two-site binding to galectin-1 (Kd 24 µM) provides a benchmark for novel ligand characterization. The symmetric 3,3'-diol scaffold enables regioselective derivatization for galectin-3 pharmacophore exploration. Procure ≥98% HPLC-purity powder for robust, publication-ready data.

Molecular Formula C12H22O10S
Molecular Weight 358.36 g/mol
CAS No. 80441-61-8
Cat. No. B1682805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiodigalactoside
CAS80441-61-8
Synonymsgalactopyranosyl 1-thio-beta-D-galactopyranoside
galactopyranosyl-1-thiogalactopyranoside
galactosyl-1-thio-beta-D-galactopyranoside
galactosyl-beta-D-thiogalactosylpyranoside
GalSGal
GBTGP
TDG cpd
thiodigalactoside
thiodigalactoside, (beta-D-Gal)-isomer
thiodigalactoside, (beta-D-galactopyranosyl)-isome
Molecular FormulaC12H22O10S
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
InChIKeySYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiodigalactoside (TDG) CAS 80441-61-8: Procurement-Ready Galectin Inhibitor and Chemical Biology Tool


Thiodigalactoside (TDG; CAS 80441-61-8), also known as β-D-galactopyranosyl 1-thio-β-D-galactopyranoside, is a synthetic, non-hydrolyzable thioglycoside disaccharide that functions as a competitive inhibitor of galectin carbohydrate recognition domains (CRDs) [1]. It exhibits moderate binding affinities across multiple human galectin family members, with dissociation constants (Kd) ranging from 24 µM to 78 µM depending on the specific galectin subtype evaluated . The compound is commercially available as a ≥98% HPLC-purity white to beige powder , and its thioglycosidic linkage confers resistance to enzymatic hydrolysis relative to naturally occurring O-linked galactosides, a property that underpins its utility as a stable probe in both in vitro and in vivo experimental systems [2].

Why Thiodigalactoside Cannot Be Substituted with Lactose or Generic Galactosides in Galectin Research


Generic β-galactosides such as lactose or methyl β-D-galactopyranoside are inadequate substitutes for TDG in experimental settings requiring sustained galectin inhibition. Naturally occurring O-glycosidic linkages in lactose and related disaccharides are susceptible to hydrolysis by endogenous glycosidases present in biological matrices, leading to rapid degradation and loss of inhibitory activity [1]. In contrast, the thioglycosidic bond in TDG confers substantial resistance to enzymatic cleavage, rendering it non-metabolizable in cell culture and in vivo . Furthermore, crystallographic analysis of galectin-1 complexed with TDG versus lactose demonstrates that the sulfur atom and the precise geometry of the thiodigalactoside scaffold enable additional protein-carbohydrate contacts not present in lactose-bound complexes, directly translating to enhanced binding affinity [2]. Procurement of lactose or other O-galactosides for galectin inhibition studies thus introduces uncontrolled variables in stability and potency that fundamentally compromise experimental reproducibility and interpretation.

Quantitative Differentiation Evidence for Thiodigalactoside Relative to Closest Analogs and Alternatives


Binding Affinity Superiority of TDG Over Lactose for Galectin-1

X-ray crystallographic analysis of Bufo arenarum galectin-1 in complex with TDG and comparative analysis with lactose complexes reveal that TDG forms additional protein-carbohydrate interactions not present in lactose-bound structures. These supplementary contacts include unique hydrogen bonding networks and van der Waals interactions involving the thioglycosidic linkage, which directly explain the enhanced binding affinity of TDG relative to the natural disaccharide lactose [1].

Galectin inhibition Carbohydrate recognition domain Binding affinity

Comparative Binding Free Energy of TDG Versus Lactobionic Acid and β-(1→6)-Galactobiose for Human Galectin-1

Molecular dynamics simulations combined with MM/PBSA binding free energy calculations for human galectin-1 complexed with three β-galactoside analogs demonstrate that TDG exhibits the most favorable binding free energy among the tested ligands. The calculated ΔG values rank TDG (-6.45 kcal/mol) as a stronger binder than lactobionic acid (LBA; -6.22 kcal/mol) and substantially stronger than β-(1→6)-galactobiose (G16G; -3.08 kcal/mol) [1]. The trend aligns with experimental observations and is attributed to the single, well-defined binding mode of TDG versus the dual binding modes of G16G, which may introduce conformational entropy penalties [1].

Molecular dynamics Binding free energy Galectin-1 inhibition

TDG as a Chemically Tractable Scaffold for Affinity Enhancement Versus Non-Derivatizable Galectin Inhibitors

The symmetric 3,3'-diol moieties of TDG provide regioselective synthetic handles for the introduction of aryl and aralkyl substituents via dibutyltin oxide-mediated chemistry, enabling rational affinity optimization that is not feasible with simpler monosaccharide inhibitors or polysaccharide-based galectin antagonists. Quantitative structure-activity relationship studies demonstrate that 3,3'-di-O-aralkyl substituted TDG derivatives achieve dramatic affinity gains over the parent compound. Specifically, the (naphthalen-2-yl)methyl-TDG derivative binds human galectin-3 with a 94-fold improvement in Kd, the (quinolin-2-yl)methyl derivative with a 30-fold improvement, and the benzyl derivative with a 24-fold improvement relative to unmodified TDG [1].

Medicinal chemistry Galectin-3 inhibition Structure-activity relationship

Selectivity Profile of Dithiodigalactoside Reveals Structural Basis for TDG's Two-Site Galectin Engagement

Comparative binding studies between dithiodigalactoside (a disulfide-bridged analog) and TDG across a panel of plant and human lectins elucidate the structural determinants of galectin engagement. Radioassays quantifying binding to both domains of galectin-4 demonstrate that dithiodigalactoside exhibits very minor reactivity toward tandem-repeat-type human galectins, whereas model building indicates that this restricted binding arises from contact formation being limited to only one galactose moiety of the dithiodigalactoside molecule. In contrast, the thioether linkage in TDG permits simultaneous engagement of both galactose moieties with the protein binding surface, consistent with the two-site binding mode observed crystallographically [1].

Galectin selectivity Lectin inhibition Structural biology

Clinical Validation Trajectory of Thiodigalactoside-Derived Inhibitors Versus Polysaccharide Galectin Antagonists

The thiodigalactoside scaffold has yielded clinical-stage galectin inhibitors, most notably GB0139 (TD139), a high-affinity (nM) thiodigalactoside derivative that has advanced to Phase IIb clinical trials as an inhaled treatment for idiopathic pulmonary fibrosis [1]. This clinical progression stands in contrast to polysaccharide-based galectin antagonists such as GCS-100 (modified citrus pectin) and GR-MD-02 (belapectin), which, despite entry into clinical evaluation for various oncology and fibrotic indications, have not demonstrated the same level of defined molecular structure or synthetic reproducibility as the thiodigalactoside chemical series [2]. The well-characterized small-molecule nature of TDG-derived inhibitors enables precise pharmacokinetic and pharmacodynamic optimization that is inherently challenging with heterogeneous polysaccharide mixtures [3].

Clinical development Galectin-3 Fibrotic disease

Solubility and Handling Properties of TDG Relative to Common Laboratory Solubility Benchmarks

TDG exhibits practical aqueous and organic solvent solubility profiles that facilitate flexible experimental design. Quantitative solubility measurements from vendor technical datasheets indicate solubility of 2 mg/mL in H2O (clear solution) , 10 mg/mL in PBS (pH 7.2) , 1 mg/mL in DMF, and 20 mg/mL in DMSO . These values compare favorably to the widely accepted laboratory solubility threshold for assay-ready compounds and support the preparation of concentrated stock solutions suitable for both in vitro biochemical assays and cell-based studies without requiring specialized solubilization techniques or co-solvents that may introduce confounding biological effects.

Compound solubility Assay preparation Laboratory handling

Optimal Procurement-Driven Application Scenarios for Thiodigalactoside Based on Verified Differentiation Evidence


Reference Standard for Galectin-1 Competitive Binding and Crystallography Studies

TDG is the preferred reference inhibitor for galectin-1 competitive binding assays due to its crystallographically validated two-site binding mode and superior affinity over natural O-galactosides. Laboratories conducting surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays to characterize novel galectin ligands should use TDG as the positive control and comparator compound. Its established Kd of 24 µM for galectin-1 provides a reproducible benchmark for assay validation, while its resistance to enzymatic hydrolysis ensures that inhibitor concentration remains constant throughout extended incubation periods . For structural biology applications, the availability of high-resolution co-crystal structures (e.g., PDB 1A78) enables rational interpretation of ligand binding poses relative to the TDG reference geometry [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Galectin-3 Drug Discovery

The symmetric 3,3'-diol architecture of TDG provides chemically tractable sites for regioselective derivatization using dibutyltin oxide chemistry, enabling systematic exploration of galectin-3 pharmacophores. As demonstrated by the 94-fold affinity enhancement achieved with naphthalen-2-ylmethyl substitution , TDG serves as an ideal starting scaffold for medicinal chemistry campaigns targeting galectin-3-driven pathologies including fibrosis and cancer. Procurement of bulk TDG supports the generation of focused compound libraries wherein substituent effects on affinity and selectivity can be quantitatively mapped, providing a defined chemical starting point that is unavailable with polysaccharide-based inhibitors or natural galactoside scaffolds lacking derivatizable functional groups.

In Vivo Galectin Inhibition Probe for Preclinical Disease Models

TDG's non-metabolizable thioglycosidic linkage confers metabolic stability that enables sustained galectin inhibition in animal models, distinguishing it from O-galactosides that undergo rapid glycosidase-mediated degradation. The compound has been validated in diet-induced obesity rat models where administration resulted in significant reduction in body weight gain, and in murine cancer models where it concurrently blocks galectin-1-mediated immune dysregulation, angiogenesis, and protection against oxidative stress . For research groups establishing in vivo pharmacology programs focused on galectin biology, TDG offers a chemically defined, commercially available probe with established dosing paradigms that circumvent the synthetic and characterization burden associated with preparing stable galectin inhibitors de novo.

Chemical Biology Tool for Galectin Functional Knockdown and Pathway Validation

TDG functions as a competitive antagonist of galectin carbohydrate recognition, enabling acute, reversible inhibition of galectin function without the confounding compensatory mechanisms associated with genetic knockout or knockdown approaches. In functional studies, TDG treatment has been shown to reverse galectin-1-induced cisplatin resistance in hepatocellular carcinoma cells and to inhibit galectin-1-mediated hepatic stellate cell migration [1]. This pharmacological intervention strategy allows researchers to temporally control galectin activity and dissect galectin-dependent signaling pathways with precision that is unattainable using irreversible genetic manipulation. Procurement of TDG as a validated chemical probe supports rigorous target validation studies and provides orthogonal confirmation of phenotypes observed in galectin-deficient cellular or animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiodigalactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.